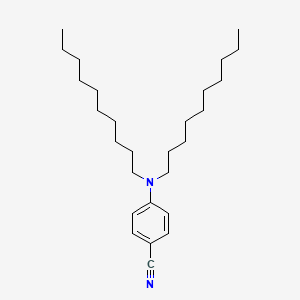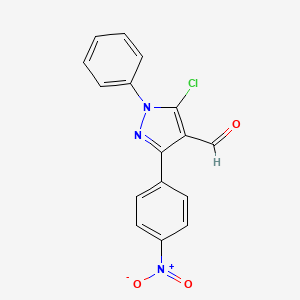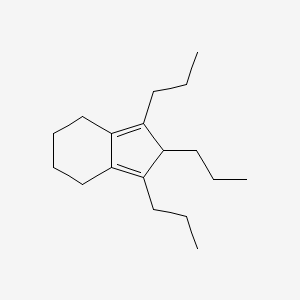
1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene is an organic compound with a unique structure that includes a tetrahydroindene core substituted with three propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene typically involves the alkylation of tetrahydroindene with propyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the tetrahydroindene, followed by the addition of propyl bromide or propyl chloride to introduce the propyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure efficient reaction kinetics and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce any unsaturated bonds present in the molecule.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can further undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Pharmaceutical Research: Potential use in the development of new drugs due to its structural similarity to biologically active compounds.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mecanismo De Acción
The mechanism of action of 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, its mechanism would depend on its interaction with specific molecular targets, such as enzymes or receptors, influencing their activity and leading to a biological response.
Comparación Con Compuestos Similares
- 1,2,3-Tripropyl-4,5,6,7-tetrahydro-1H-indene
- 1,2,3-Tripropyl-4,5,6,7-tetrahydro-3H-indene
- 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-naphthalene
Uniqueness: 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene is unique due to its specific substitution pattern and the presence of the tetrahydroindene core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where similar compounds may not be as effective.
Propiedades
Número CAS |
306274-39-5 |
|---|---|
Fórmula molecular |
C18H30 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
1,2,3-tripropyl-4,5,6,7-tetrahydro-2H-indene |
InChI |
InChI=1S/C18H30/c1-4-9-14-15(10-5-2)17-12-7-8-13-18(17)16(14)11-6-3/h14H,4-13H2,1-3H3 |
Clave InChI |
DRYSQAQRTBEIBY-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(=C2CCCCC2=C1CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B15166201.png)
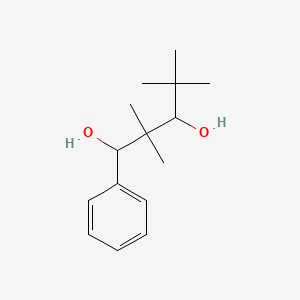
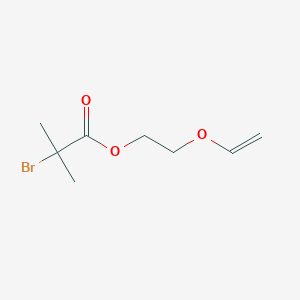
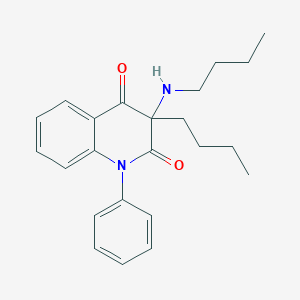
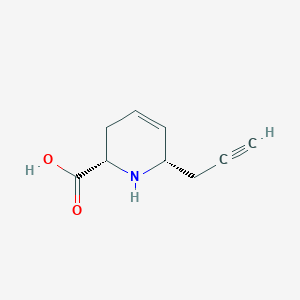
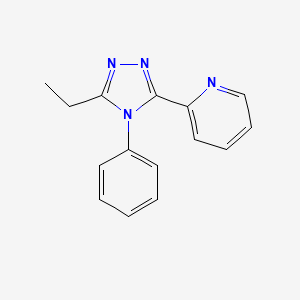
![1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene](/img/structure/B15166225.png)
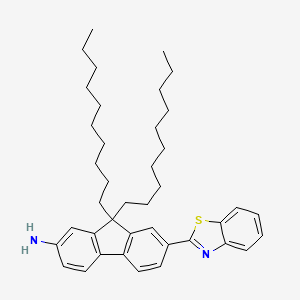
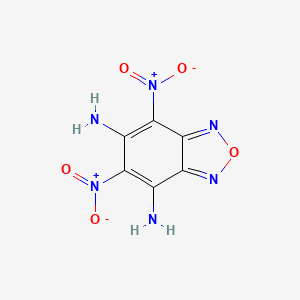
![3-[(Benzyloxy)carbonyl]-3-methylhenicosanoate](/img/structure/B15166261.png)


